molecular formula C19H26Br2O2S2 B1424114 Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate CAS No. 1098102-93-2

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B1424114
CAS No.: 1098102-93-2
M. Wt: 510.4 g/mol
InChI Key: JHOKPJYTDZFNDN-UHFFFAOYSA-N
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Description

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is an organic compound with the molecular formula C19H26Br2O2S2. It is a derivative of thieno[3,4-b]thiophene, a heterocyclic compound containing sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification with dodecyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step may require the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in organic electronics involves its ability to facilitate charge transfer and improve the efficiency of electronic devices. The compound’s molecular structure allows for effective π-π stacking and electron delocalization, which are crucial for its performance in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
  • 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid dodecyl ester
  • Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dodecyl ester group, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics where solution processing is advantageous .

Properties

IUPAC Name

dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOKPJYTDZFNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702202
Record name Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098102-93-2
Record name Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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